molecular formula C12H20ClNO2 B6082049 [4-[3-(Dimethylamino)propoxy]phenyl]methanol;hydrochloride

[4-[3-(Dimethylamino)propoxy]phenyl]methanol;hydrochloride

Cat. No.: B6082049
M. Wt: 245.74 g/mol
InChI Key: HRMIXWKHTUKTLY-UHFFFAOYSA-N
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Description

[4-[3-(Dimethylamino)propoxy]phenyl]methanol;hydrochloride: is a chemical compound with the molecular formula C12H19NO2·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group, a propoxy group, and a phenylmethanol moiety, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[3-(Dimethylamino)propoxy]phenyl]methanol;hydrochloride typically involves the reaction of 4-hydroxybenzyl alcohol with 3-dimethylaminopropyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions usually include a solvent like ethanol or methanol and a temperature range of 50-70°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethanol moiety, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the dimethylamino group, converting it to a primary or secondary amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) are commonly employed.

Major Products:

    Oxidation: Formation of 4-[3-(dimethylamino)propoxy]benzaldehyde or 4-[3-(dimethylamino)propoxy]benzoic acid.

    Reduction: Formation of 4-[3-(dimethylamino)propoxy]phenylmethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe to study cellular processes.
  • Used in the development of fluorescent dyes and labeling agents.

Medicine:

  • Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
  • Studied for its effects on neurotransmitter systems due to the presence of the dimethylamino group.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the formulation of certain types of coatings and adhesives.

Mechanism of Action

The mechanism of action of [4-[3-(Dimethylamino)propoxy]phenyl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the compound may influence cellular signaling pathways by acting as a ligand for certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    [4-(3-Dimethylaminopropoxy)phenyl]methanol: Similar structure but without the hydrochloride salt.

    [4-(3-Dimethylaminopropoxy)phenyl]ethanol: Similar structure with an ethanol moiety instead of methanol.

    [4-(3-Dimethylaminopropoxy)phenyl]acetate: Similar structure with an acetate group.

Uniqueness:

  • The presence of the hydrochloride salt enhances the compound’s solubility in water, making it more suitable for certain biological and industrial applications.
  • The specific combination of functional groups (dimethylamino, propoxy, and phenylmethanol) provides unique reactivity and interaction profiles, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of [4-[3-(Dimethylamino)propoxy]phenyl]methanol;hydrochloride, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[4-[3-(dimethylamino)propoxy]phenyl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-13(2)8-3-9-15-12-6-4-11(10-14)5-7-12;/h4-7,14H,3,8-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMIXWKHTUKTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=C(C=C1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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